N,N-Dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
Description
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Properties
Molecular Formula |
C12H11F3N4O2 |
|---|---|
Molecular Weight |
300.24 g/mol |
IUPAC Name |
N,N-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C12H11F3N4O2/c1-18(2)10(20)9-16-11(21)19(17-9)8-5-3-4-7(6-8)12(13,14)15/h3-6H,1-2H3,(H,16,17,21) |
InChI Key |
WQTHVYGOGNVOFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N,N-Dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide (CAS Number: 1000574-18-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F3N5O. Its structure features a triazole ring substituted with a trifluoromethyl phenyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N,N-Dimethyl-5-oxo have shown effectiveness against various cancer cell lines. In a study involving triazole derivatives, compounds demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting potent antiproliferative effects .
Anti-inflammatory Effects
N,N-Dimethyl-5-oxo has also been investigated for its anti-inflammatory properties. Mechanistic studies suggest that the compound can inhibit the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines. This was evidenced by a reduction in nitric oxide (NO) production in activated macrophages .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of triazole derivatives. N,N-Dimethyl-5-oxo exhibited protective effects against oxidative stress-induced neuronal damage. In vitro assays showed that the compound could reduce reactive oxygen species (ROS) generation while enhancing cell viability in neuronal cell lines exposed to neurotoxic agents .
Case Studies
- In Vivo Studies on Cancer Models : In a murine model of cancer, administration of N,N-Dimethyl-5-oxo resulted in significant tumor size reduction compared to controls. Histopathological analysis revealed decreased mitotic activity and increased apoptosis in tumor tissues .
- Neuroprotective Efficacy : A study on scopolamine-induced memory impairment in rats demonstrated that treatment with N,N-Dimethyl-5-oxo improved cognitive function as measured by the Morris water maze test. The compound also reduced levels of Aβ plaques in brain tissues .
The biological activities of N,N-Dimethyl-5-oxo can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes associated with cancer progression and inflammation.
- Modulation of Signaling Pathways : By interfering with critical signaling pathways such as NF-kB and MAPK, N,N-Dimethyl-5-oxo can alter cellular responses to stress and inflammation.
Comparative Analysis with Related Compounds
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| N,N-Dimethyl-5-oxo | 3.08 ± 0.29 | Anti-inflammatory |
| Compound A | 0.23 | AChE inhibitor |
| Compound B | 0.13 | BuChE inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
